
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンは、アミノ基、ピペリジン環、および塩素原子を含む複雑な構造を持つ化学化合物です。
製造方法
合成経路と反応条件
(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンの合成は、通常、容易に入手可能な出発物質から始めて、複数の段階を伴います。一般的な合成経路の1つは、制御された条件下で、4-クロロ-ピペリジンと適切なアミノ酸誘導体を反応させることです。反応条件には、エタノールまたはメタノールなどの溶媒の使用と、反応を促進する触媒の使用が含まれることがよくあります。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、結晶化またはクロマトグラフィーによる精製などの段階が含まれており、不純物を除去して所望の生成物を得ることができます。
化学反応解析
反応の種類
(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな生成物を生成するように酸化することができます。
還元: 還元反応は、化合物に存在する官能基を変えることができます。
置換: ピペリジン環の塩素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。反応条件は、目的の変換によって異なりますが、通常は制御された温度と特定の溶媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、置換反応はピペリジン環に新しい官能基を導入することができます。
科学研究への応用
(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンは、次のようなさまざまな科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的分子との潜在的な相互作用とその細胞プロセスへの影響について研究されています。
医学: 潜在的な治療特性と創薬におけるリード化合物として調査されています。
産業: 新しい材料や化学製品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-piperidine with a suitable amino acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the piperidine ring.
科学的研究の応用
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用機序
(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、受容体または酵素に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物の比較
類似化合物
- 1-(4-クロロ-ピペリジン-1-イル)-エタノン
- 4-クロロ-ピペリジン-1-イル-酢酸
独自性
類似化合物と比較して、(S)-2-アミノ-1-(4-クロロ-ピペリジン-1-イル)-3-メチル-ブタン-1-オンは、異なる化学的および生物学的特性を与える可能性のある独自の構造的特徴を持っています。官能基と立体化学の特定の配置により、異なる反応性と生物学的標的との相互作用が生じることがあり、研究開発に貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-piperidin-1-yl)-ethanone
- 4-Chloro-piperidin-1-yl-acetic acid
Uniqueness
Compared to similar compounds, (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and stereochemistry can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H19ClN2O |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
(2S)-2-amino-1-(4-chloropiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-8(11)4-6-13/h7-9H,3-6,12H2,1-2H3/t9-/m0/s1 |
InChIキー |
APKLQFGYIFZBCC-VIFPVBQESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)Cl)N |
正規SMILES |
CC(C)C(C(=O)N1CCC(CC1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


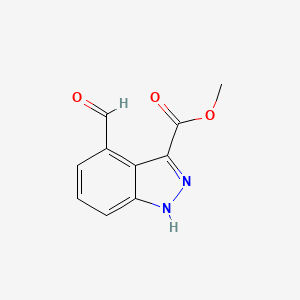
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
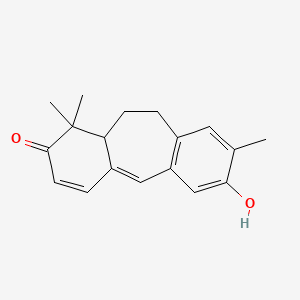
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
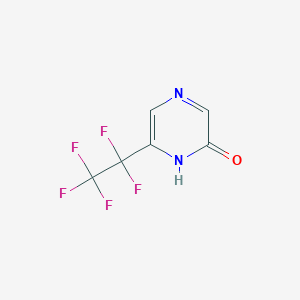
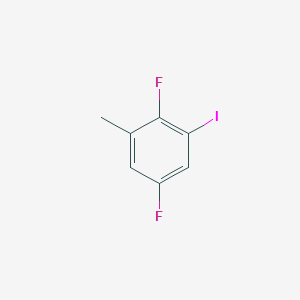
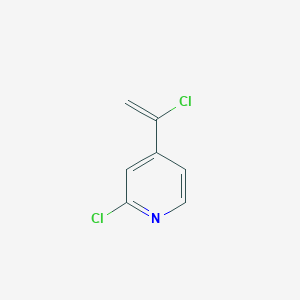

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

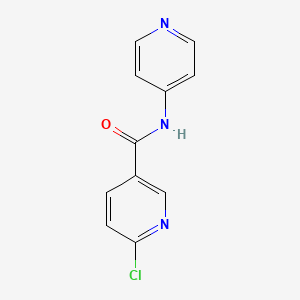
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
